molecular formula C14H21N3 B2603042 1-[2-(diethylamino)ethyl]-1H-indol-5-amine CAS No. 689300-12-7

1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Cat. No.: B2603042
CAS No.: 689300-12-7
M. Wt: 231.343
InChI Key: MTSAYXKCMXEULK-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Structure

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The indole nucleus is a quintessential example of such a scaffold. chula.ac.th This characteristic is attributed to its rigid, yet adaptable, structure and its capacity to engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, with biological macromolecules.

The indole moiety is a key component in numerous approved drugs, demonstrating its therapeutic versatility. nih.gov For instance, indole derivatives are found in medications with applications as anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders. The ability of the indole scaffold to serve as a versatile template for drug design continues to drive its exploration in the quest for novel therapeutic agents.

Evolution of Research on Substituted Indole Derivatives

The journey of indole chemistry has evolved from the isolation and characterization of naturally occurring indole alkaloids to the sophisticated synthesis of complex, multi-functionalized derivatives. Early research focused on understanding the fundamental reactivity of the indole nucleus. Over time, advancements in synthetic organic chemistry have enabled chemists to selectively modify virtually every position of the indole ring, leading to a vast library of substituted indole compounds. researchgate.net

Modern research on substituted indoles is heavily influenced by the principles of medicinal chemistry, where the goal is to design molecules with specific biological activities and improved pharmacological profiles. nih.gov This has led to the exploration of a wide range of substituents at various positions of the indole ring to modulate properties such as receptor binding affinity, selectivity, and metabolic stability. The development of novel synthetic methodologies continues to expand the accessible chemical space of indole derivatives, providing new opportunities for drug discovery. nih.gov

Contextualizing 1-[2-(diethylamino)ethyl]-1H-indol-5-amine within Indole Amine Research

The compound this compound belongs to the class of indole amines, which are characterized by the presence of an amino group-containing substituent. While specific research data on this particular molecule is limited in publicly accessible literature, its structural features place it within a well-established area of medicinal chemistry research.

The key structural motifs of this compound are:

An indole scaffold , providing the foundational privileged structure.

A 5-amino group on the benzene (B151609) portion of the indole ring. 5-Aminoindoles are versatile intermediates in the synthesis of more complex molecules, including potential therapeutic agents. biosynth.com

A 1-[2-(diethylamino)ethyl] group at the nitrogen of the pyrrole (B145914) ring. The introduction of an aminoalkyl chain at the N-1 position is a common strategy in drug design to enhance solubility and modulate receptor interactions. acs.org

The combination of a 5-amino substituent and a 1-aminoalkyl chain suggests that this compound could be a subject of interest in the discovery of novel bioactive agents. Research on related aminoalkylindoles has explored their potential as cannabinoid mimetics and other neurologically active compounds. acs.org Furthermore, derivatives of 5-aminoindole (B14826) have been investigated for a range of biological activities. biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(diethylamino)ethyl]indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSAYXKCMXEULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=CC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 1H-Indole Core

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and numerous methods have been developed for its synthesis. rsc.org These methods often begin with substituted anilines or other benzene (B151609) derivatives. rsc.org

Key classical and modern strategies for constructing the 1H-indole core include:

Fischer Indole Synthesis : This is one of the oldest and most common methods, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. nih.govrsc.org The reaction proceeds through a hydrazone intermediate which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole. nih.gov The choice of acid catalyst, which can range from Brønsted acids (HCl, H₂SO₄) to Lewis acids (ZnCl₂, BF₃), is crucial for the reaction's success. rsc.org

Reissert Indole Synthesis : This method involves the reductive cyclization of an o-nitrotoluene derivative with diethyl oxalate (B1200264) to form an indole-2-carboxylic acid, which can be further modified. rsc.orgnih.gov

Madelung Synthesis : This strategy involves the intramolecular cyclization of an N-acylated o-toluidine (B26562) at high temperatures using a strong base. rsc.org

Transition Metal-Catalyzed Syntheses : Modern approaches often utilize transition metals like palladium or copper to construct the indole ring. These methods can offer milder reaction conditions and broader functional group tolerance. rsc.orgorganic-chemistry.org For example, palladium-catalyzed processes can be used to form the key C-C and C-N bonds necessary for the indole core from starting materials like o-haloanilines. rsc.orgorganic-chemistry.org

For the synthesis of the target compound, a common starting point would be a pre-functionalized indole, such as 5-nitroindole, which simplifies the subsequent steps by having a precursor to the C-5 amine already in place.

Installation of the 2-(Diethylamino)ethyl Moiety at the Indole N-1 Position

Once the indole core is established, the next critical step is the introduction of the 2-(diethylamino)ethyl side chain at the N-1 position. This is typically achieved through N-alkylation.

The N-alkylation of indoles is a standard transformation but requires careful control to avoid competing reaction at the C-3 position, which is also highly nucleophilic. mit.edu The general procedure involves deprotonating the indole nitrogen with a base, followed by reaction with an appropriate alkylating agent.

The reaction is typically performed as follows:

The indole (or a substituted indole like 5-nitroindole) is treated with a strong base to generate the indolide anion.

This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.

Key reagents and conditions are summarized in the table below.

ComponentExamplesRole/FunctionReference
Indole SubstrateIndole, 5-NitroindoleThe starting scaffold to be alkylated. dundee.ac.uk
BaseSodium hydride (NaH), Cesium carbonate (Cs₂CO₃)Deprotonates the indole N-H to form a more nucleophilic anion. NaH is a strong, non-nucleophilic base often preferred for this purpose. nih.govrsc.org
Alkylating Agent2-(Diethylamino)ethyl chloride, 2-(Diethylamino)ethyl bromideProvides the 2-(diethylamino)ethyl side chain. It contains a good leaving group (Cl or Br) for the nucleophilic substitution reaction.
SolventDimethylformamide (DMF), Tetrahydrofuran (THF)A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. rsc.org

The use of a strong base like sodium hydride in a polar aprotic solvent like DMF generally favors the desired N-alkylation over C-alkylation. rsc.org

Regioselective Functionalization at the Indole C-5 Position

To obtain the final target molecule, an amine group must be installed specifically at the C-5 position of the indole ring. This is a regioselectivity challenge, as indole can be functionalized at several positions.

The most common and reliable method for introducing an amine group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.

Step 1: Regioselective Nitration: The indole ring is susceptible to electrophilic aromatic substitution. Nitration of indole itself under various conditions can lead to substitution at different positions, but nitration of an N-protected indole or starting with a pre-functionalized benzene ring is often used to control the position. For the synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, a highly effective strategy is to begin with 5-nitroindole . This commercially available starting material ensures the nitrogen functionality is correctly positioned from the outset.

Step 2: Reduction of the Nitro Group: Once the N-1 position is alkylated to form 1-[2-(diethylamino)ethyl]-5-nitro-1H-indole, the nitro group at the C-5 position is reduced to the desired amine. This transformation is a standard procedure in organic synthesis with several effective methods available.

Reduction MethodReagentsTypical ConditionsNotesReference
Catalytic HydrogenationH₂, Palladium on carbon (Pd/C), Platinum oxide (PtO₂)Reaction is run under a hydrogen atmosphere in a solvent like ethanol (B145695) or ethyl acetate.Generally provides high yields and clean products. The catalyst can be filtered off. nih.gov
Metal/Acid ReductionTin(II) chloride (SnCl₂)/HCl, Iron (Fe)/HCl, Zinc (Zn)/Acetic AcidThe nitro compound is treated with a metal in the presence of a strong acid.A classic and cost-effective method. Requires an aqueous workup to remove metal salts. nih.gov
Other Reducing AgentsSodium dithionite (B78146) (Na₂S₂O₄), Sodium borohydride (B1222165) (NaBH₄) with a catalystThese reagents can also be employed, sometimes offering milder conditions.Reaction conditions can vary widely depending on the specific reagent and substrate. nih.gov

The choice of reducing agent can depend on the presence of other functional groups in the molecule. For this specific substrate, catalytic hydrogenation is often a preferred method due to its efficiency and the clean nature of the reaction.

Advanced Synthetic Pathways and Optimization for Indole Amine Synthesis

A highly logical and efficient pathway is:

Start with 5-nitroindole.

Perform N-1 alkylation with 2-(diethylamino)ethyl chloride.

Reduce the 5-nitro group to the 5-amine group.

Protecting Groups : If not starting with 5-nitroindole, a protecting group could be used on the indole nitrogen to direct electrophilic substitution (like nitration) to the C-5 position before being removed and followed by N-alkylation.

Continuous Flow Synthesis : Modern techniques like continuous flow chemistry can offer significant advantages. By pumping reactants through heated coils, reaction times can be drastically reduced, and better control over temperature can minimize the formation of thermal degradation byproducts. nih.govresearchgate.net This can be particularly useful for optimizing exothermic reactions or for handling unstable intermediates.

Catalyst and Reagent Screening : Systematic screening of different bases, solvents, and catalysts for the alkylation and reduction steps can lead to significant improvements in yield and purity. For instance, optimizing the base and temperature for the N-alkylation step is critical to maximizing the N- to C-alkylation ratio. rsc.org

By carefully selecting the starting materials and the sequence of reactions, and by optimizing the conditions for each step, the synthesis of this compound can be achieved efficiently and with high purity.

Green Chemistry Approaches in Indole Synthesis

The synthesis of the indole nucleus, the core of this compound, has traditionally involved methods that are often energy-intensive and utilize hazardous reagents. In response, the field of green chemistry has introduced more sustainable and environmentally benign alternatives. researchgate.netingentaconnect.com These approaches aim to reduce waste, minimize energy consumption, and use less toxic substances. tandfonline.com

Microwave-assisted synthesis has emerged as a prominent green technique for preparing indole derivatives. tandfonline.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.nettandfonline.com This rapid, efficient heating reduces the potential for side reactions and decomposition of sensitive molecules. tandfonline.com Other green strategies include the use of ultrasound, multicomponent reactions, ionic liquids, deep-eutectic liquids, and nanocatalysts. researchgate.netingentaconnect.comtandfonline.com Solvent-free reactions or the use of water as a green solvent are also key aspects of modern indole synthesis. researchgate.net For instance, the Fischer indole synthesis, a classic method, has been adapted to mechanochemical (ball-milling) and microwave-assisted conditions, which are solvent-free and more energy-efficient. researchgate.netrsc.org

Below is a comparative overview of various green chemistry approaches applicable to the synthesis of the indole scaffold.

ApproachPrincipleAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation for rapid and uniform heating of the reaction mixture.Reduced reaction times, higher yields, improved purity, energy efficiency. tandfonline.comtandfonline.com
Mechanochemistry (Ball-Milling) Uses mechanical force to induce chemical reactions in the absence of a solvent.Eliminates bulk solvents, reduces waste, can enable new reactivities. rsc.org
Ultrasound-Assisted Synthesis Employs acoustic cavitation to enhance chemical reactivity.Shorter reaction times, increased yields, milder reaction conditions. researchgate.netingentaconnect.com
Use of Green Solvents Replaces hazardous organic solvents with environmentally benign alternatives like water or ionic liquids.Reduced toxicity and environmental impact, improved safety. researchgate.netingentaconnect.com
Catalysis Utilizes catalysts (e.g., nanocatalysts, biocatalysts) to increase reaction efficiency and selectivity under milder conditions.Lower energy consumption, high atom economy, reduced by-product formation. researchgate.netingentaconnect.com

Characterization Techniques for Synthetic Intermediates and Final Products

The unambiguous confirmation of the structure and purity of synthetic intermediates and the final product, this compound, is critical. This is achieved through a combination of spectroscopic and chromatographic methods. resolvemass.ca

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. rsc.org For a molecule like this compound, a suite of methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy would be employed. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The spectrum for this compound would show distinct signals for the aromatic protons on the indole ring, the methylene (B1212753) (-CH₂-) protons of the diethylaminoethyl side chain, and the terminal methyl (-CH₃) protons. The chemical shifts, splitting patterns (multiplicity), and integration values provide detailed information about the connectivity of atoms. For example, the ethyl groups would typically present as a quartet for the CH₂ group coupled to the CH₃ group, and a triplet for the CH₃ group.

¹³C NMR: This technique provides information on the different carbon environments within the molecule. The spectrum would display separate signals for each unique carbon atom in the indole ring, the diethylaminoethyl side chain, and the methyl groups. mdpi.com

Mass Spectrometry (MS): MS determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. mdpi.com Fragmentation patterns observed in the mass spectrum offer further clues about the molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. rsc.org The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine (NH₂) on the indole ring, C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

The following table summarizes the predicted spectroscopic data for the title compound.

TechniquePredicted Observations for this compound
¹H NMR Signals in the aromatic region (approx. 6.5-7.5 ppm) for indole ring protons. Signals for N-CH₂ and C-CH₂ protons of the ethyl chain (approx. 2.5-4.5 ppm). A triplet and quartet pattern for the diethylamino group. A broad singlet for the -NH₂ protons.
¹³C NMR Signals in the aromatic region (approx. 100-140 ppm) for indole carbons. Aliphatic signals for the carbons of the diethylaminoethyl side chain (approx. 10-60 ppm). mdpi.com
Mass Spectrometry (HRMS) A molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₄H₂₂N₃⁺.
FTIR (cm⁻¹) N-H stretching bands (approx. 3300-3500 cm⁻¹). Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). Aliphatic C-H stretching (approx. 2850-2970 cm⁻¹). C=C aromatic stretching (approx. 1450-1600 cm⁻¹).

Chromatographic Techniques for Purity Assessment

Chromatography is essential for separating the target compound from unreacted starting materials, by-products, and other impurities, thereby assessing its purity. go-jsb.nl High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods in pharmaceutical analysis. resolvemass.caamericanpharmaceuticalreview.comtricliniclabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purity analysis of non-volatile compounds like indole derivatives. resolvemass.catricliniclabs.com Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode. americanpharmaceuticalreview.comcetjournal.it A UV detector is typically employed for detection, as the indole ring possesses a strong chromophore that absorbs UV light. oup.com The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. omicsonline.org While the target compound itself may have limited volatility, it could be analyzed using GC, potentially after derivatization to increase its volatility and thermal stability. americanpharmaceuticalreview.com GC is particularly useful for detecting and quantifying residual solvents that may remain from the synthesis process. omicsonline.org Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used as detectors, with GC-MS providing both separation and structural identification of impurities. resolvemass.caomicsonline.org

A comparison of these two primary chromatographic techniques is provided below.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. tricliniclabs.comSeparation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. tricliniclabs.comomicsonline.org
Applicability Wide range of compounds, especially non-volatile and thermally sensitive molecules. americanpharmaceuticalreview.comVolatile and thermally stable compounds. omicsonline.org
Typical Stationary Phase Silica, C18, C8, Phenyl, Cyano.Polysiloxanes, Polyethylene glycol.
Typical Detector UV-Vis, Mass Spectrometry (MS), Refractive Index (RI). americanpharmaceuticalreview.comFlame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD). americanpharmaceuticalreview.com
Advantages for this Compound Direct analysis without derivatization, high resolution, well-established for indole derivatives. oup.comExcellent for residual solvent analysis, high sensitivity. omicsonline.org
Limitations for this Compound Requires high-purity solvents.May require derivatization, potential for thermal degradation of the analyte.

Molecular and Structural Investigations

Conformational Analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine and Related Derivatives

The flexibility of the diethylaminoethyl side chain attached to the indole (B1671886) core allows the molecule to adopt various spatial arrangements or conformations. Understanding these preferred conformations is fundamental to predicting its interaction with biological targets.

Intramolecular Interactions and Torsional Dynamics

The conformation of this compound is largely governed by the rotation around several key single bonds, known as torsional angles. These rotations are influenced by a delicate balance of intramolecular interactions, including steric hindrance and weaker hydrogen bonds. The ethyl groups on the terminal amine can rotate, and the entire diethylaminoethyl chain can adopt different orientations relative to the indole ring.

Computational modeling techniques, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule and identifying low-energy, stable conformations. nih.gov These studies can reveal the energetic barriers to rotation around specific bonds and the likelihood of the molecule existing in a particular conformation. For instance, the interaction between the lone pair of electrons on the tertiary amine and adjacent hydrogen atoms can influence the torsional dynamics of the side chain.

ParameterDescriptionPredicted Influence on Conformation
Torsional Angle (τ1) Rotation around the N1-C(ethyl) bondInfluences the orientation of the diethylaminoethyl side chain relative to the indole plane. Steric interactions with the indole ring can favor certain staggered conformations.
Torsional Angle (τ2) Rotation around the C(ethyl)-C(ethyl) bondAffects the spatial relationship between the diethylamino and indole moieties. Intramolecular hydrogen bonding between the amine and indole ring protons is possible, though likely weak.
Torsional Angle (τ3) Rotation around the C-N(diethyl) bondDetermines the orientation of the two ethyl groups. Steric repulsion between the ethyl groups will favor a staggered arrangement.

Interactive Data Table: Predicted Torsional Parameters (Note: The following data is illustrative and based on general principles of conformational analysis, as specific experimental values for this compound are not publicly available.)

Intermolecular Interactions and Crystal Engineering Studies

In the solid state, molecules of this compound arrange themselves in a specific, repeating three-dimensional pattern known as a crystal lattice. The nature and strength of the intermolecular forces dictate this arrangement.

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant intermolecular interactions that govern the crystal packing of molecules containing hydrogen bond donors (like the N-H of the amine group) and acceptors (like the nitrogen atom of the indole ring and the tertiary amine). mdpi.com In the case of this compound, the primary amine group (-NH2) at the 5-position of the indole ring is a potent hydrogen bond donor. The nitrogen atom of the indole ring and the tertiary nitrogen of the diethylamino group can act as hydrogen bond acceptors.

It is highly probable that in the crystalline state, these molecules form extensive hydrogen bonding networks. researchgate.net For instance, the amine group of one molecule could form a hydrogen bond with the indole nitrogen of a neighboring molecule, leading to the formation of chains or more complex three-dimensional architectures. researchgate.net The study of similar indole derivatives has revealed the formation of infinite chains through N—H⋯N hydrogen bonds. researchgate.net

Pi-Stacking and Other Non-Covalent Interactions

Additionally, weaker van der Waals forces and C-H···π interactions, where a hydrogen atom from an ethyl group interacts with the π-system of a neighboring indole ring, can also play a role in the crystal packing. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these various intermolecular contacts within a crystal structure.

Advanced Diffraction Studies for Solid-State Structure Determination (e.g., X-ray Crystallography)

A successful X-ray crystallographic study of this compound would yield a detailed structural model, confirming the preferred conformation of the diethylaminoethyl side chain and providing precise measurements of the intermolecular interactions, such as hydrogen bond distances and angles, and π-stacking geometries. nih.gov This data is invaluable for understanding the structure-property relationships of the compound. While a specific crystal structure for this compound is not found in the searched results, the crystal structures of related indole derivatives and other molecules with similar functional groups have been extensively studied, providing a strong basis for predicting its solid-state behavior. researchgate.netresearchgate.net

TechniqueInformation ObtainedRelevance to this compound
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, unit cell parameters.Provides the definitive solid-state structure, confirming the molecular conformation and revealing the details of the intermolecular hydrogen bonding and π-stacking interactions.
Powder X-ray Diffraction Information about the crystal system and unit cell dimensions of a polycrystalline sample.Useful for phase identification and quality control of the bulk material.
Neutron Diffraction Precise location of hydrogen atoms.Particularly useful for accurately determining the geometry of hydrogen bonds.

Interactive Data Table: Crystallographic Data for a Hypothetical Crystal of this compound (Note: This table presents hypothetical data for illustrative purposes, as the actual crystal structure has not been publicly reported.)

Pharmacological and Biochemical Target Engagement Research

Investigations of Receptor Binding and Ligand Activity (in vitro models)

No publicly accessible in vitro studies have been found that characterize the binding profile of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine.

Serotonin (B10506) Receptor Subtype Affinity and Selectivity (e.g., 5-HT1B/1D, 5-HT2A, 5-HT4, 5-HT6, 5-HT7)

There are no available data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, to quantify the affinity and selectivity of this compound for any serotonin (5-HT) receptor subtypes. Research on structurally related indoleamines and tryptamines often reveals interactions with various 5-HT receptors, but such findings cannot be directly attributed to this specific compound.

Elucidation of Molecular Mechanisms of Action (in vitro cellular and biochemical studies)

In the absence of primary binding data, there is consequently no research available that delves into the downstream molecular effects of this compound.

Pathway Modulation and Signaling Cascade Analysis

No studies have been identified that investigate the effects of this compound on intracellular signaling pathways or cascades that would typically follow receptor engagement.

Enzymatic Inhibition or Activation Profiling

There is no published information regarding the potential for this compound to inhibit or activate any enzymatic targets.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

Influence of N-Alkyl Chain Length and Substitution on Receptor Affinity and Efficacy

The N-1 position of the indole (B1671886) ring is a critical site for modification that significantly influences receptor interaction. The diethylaminoethyl group at this position in the title compound dictates a specific spatial and electronic configuration that affects how the molecule binds to its biological targets.

Research on related N(1)-substituted tryptamines and ergolines has shown that N(1)-alkylation can have species-dependent effects on receptor affinity. For instance, N(1) alkyl substitutions on these scaffolds resulted in little to no change in affinity for the agonist-labeled rat 5-HT2 receptor. nih.gov In contrast, the same substitutions led to significant decreases in affinity for the monkey 5-HT2 receptor. nih.gov This suggests that the N-1 substituent interacts with a region of the receptor that differs between species.

Furthermore, studies on cannabimimetic indoles demonstrate the importance of the N-1 alkyl chain length for binding to cannabinoid receptors (CB1 and CB2). High affinity binding to both CB1 and CB2 receptors typically requires an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. Extending the chain to seven carbons results in a dramatic decrease in binding affinity. Although the ethyl group in this compound is part of a larger substituent, the length of the linker between the indole nitrogen and the terminal amine is a key determinant of activity.

The table below illustrates the effect of N-1 alkyl chain length on CB1 receptor affinity in a series of cannabimimetic indoles, highlighting the principle that chain length is a crucial factor for receptor engagement.

N-1 Alkyl Chain LengthCB1 Receptor Affinity (Ki, nM)
Methyl>1000
Ethyl745
Propyl69.8
Butyl16.5
Pentyl9.0
Hexyl14.6
Heptyl111

Note: Data is for a series of N-alkyl-3-(1-naphthoyl)indoles and serves to illustrate the principle of chain length dependency.

Impact of Indole Ring Substitutions on Biological Activity (e.g., at C-2, C-3, C-5)

Substitutions on the indole ring itself are fundamental to the molecule's pharmacological properties. The 5-amino group in this compound is a key feature. The C-5 position is a common site for modification in many biologically active indoles, and the nature of the substituent here can drastically alter receptor affinity and selectivity.

For example, in a series of N-arylsulfonylindoles targeting the 5-HT6 receptor, the introduction of a methoxy (B1213986) or fluorine group at the C-5 position was found to be detrimental to receptor affinity compared to unsubstituted analogs. nih.gov This indicates that the electronic properties and size of the C-5 substituent are critical for optimal interaction with the 5-HT6 receptor. nih.gov

Conversely, for other targets, a substituent at the C-5 position is essential. For instance, the 5-hydroxy group in serotonin (5-hydroxytryptamine) is crucial for its activity at various serotonin receptors. The hydroxyl moiety of 5-HT is thought to form a hydrogen bond with residues such as N343 in the 5-HT2A receptor, anchoring the ligand in the binding pocket. nih.gov The 5-amino group of this compound, being a hydrogen bond donor, could potentially play a similar role in receptor binding.

The C-2 and C-3 positions also play significant roles. The C-3 position is the most common site of electrophilic substitution due to its high nucleophilicity. researchgate.net Many potent tryptamine-based psychedelics are substituted at the C-3 position with an aminoethyl side chain. While the title compound is substituted at N-1, the principles of how indole ring substitutions affect activity remain relevant. Research on 2-aryl indoles as neurokinin-1 (NK1) receptor antagonists has shown that the substitution pattern on the indole core is a key area for optimization. nih.gov

The following table summarizes the effects of different C-5 substitutions on the affinity of N-arylsulfonylindoles for the 5-HT6 receptor.

C-5 Substituent5-HT6 Receptor Affinity (Ki, nM)
-H14.6
-F58
-OCH3160

Note: Data is for a series of C-5 substituted N-(naphthalene-1-sulfonyl)-3-(piperazin-1-ylmethyl)-1H-indoles. nih.gov

Role of the Diethylamino Group in Ligand-Target Recognition

The terminal diethylamino group is a crucial component for ligand-target recognition. As a tertiary amine, it is typically protonated at physiological pH, allowing it to form an ionic bond with an acidic amino acid residue (e.g., aspartate) in the binding pocket of many G protein-coupled receptors (GPCRs). This interaction is a common feature for many biogenic amine neurotransmitters and their synthetic analogs.

The size of the alkyl groups on the nitrogen atom can influence both receptor affinity and selectivity. For instance, comparing N,N-dimethyl, N,N-diethyl, and N,N-di-n-propyl derivatives of certain tryptamines has shown that increasing the size of the alkyl groups can alter the compound's pharmacological profile. In a study of 5-substituted indolylethylamines, both the N,N-diethyl and N,N-dimethyl derivatives showed a preference for the 5-HT1Dα receptor over the 5-HT1Dβ receptor.

Comparative Pharmacological Profiling with Other Indole Amine Scaffolds

The pharmacological profile of this compound can be understood by comparing its structure to other well-characterized indole amine scaffolds, such as tryptamines and ergolines.

Tryptamines , such as serotonin and N,N-dimethyltryptamine (DMT), are characterized by an aminoethyl side chain at the C-3 position of the indole ring. nih.govwikidata.org These compounds are well-known ligands for serotonin receptors. The key structural difference in this compound is the attachment of the diethylaminoethyl side chain to the N-1 position instead of the C-3 position. This shifts the orientation of the side chain relative to the indole ring system, which would be expected to result in a different receptor binding profile compared to the classic tryptamines.

Ergolines , such as LSD, are rigid tetracyclic structures that contain a tryptamine (B22526) core. nih.gov Their rigid nature constrains the conformation of the molecule, leading to high affinity and potency at a range of receptors, particularly dopamine (B1211576) and serotonin receptors. In contrast, this compound is a more flexible molecule, which may allow it to adapt to the binding pockets of a different set of receptors.

The substitution pattern of this compound, with substituents at both the N-1 and C-5 positions, creates a distinct pharmacological scaffold. While classic tryptamines primarily explore the C-3 and C-5 positions, and ergolines represent a rigidified tryptamine, the N-1, C-5 disubstitution pattern of the title compound suggests it may interact with receptors in a unique manner. For example, studies on other N-1 substituted indoles have revealed novel activities at cannabinoid and other receptors, depending on the nature of the substituents at other positions on the indole ring.

The table below provides a structural comparison of this compound with other key indole amine scaffolds.

Compound/ScaffoldKey Structural FeaturesPrimary Pharmacological Class (Examples)
This compound N-1 diethylaminoethyl chain, C-5 amino groupInvestigational
TryptaminesC-3 aminoethyl chainSerotonin Receptor Ligands (e.g., Serotonin, DMT) nih.govwikidata.org
ErgolinesRigid tetracyclic tryptamine coreSerotonin/Dopamine Receptor Ligands (e.g., LSD) nih.gov
Cannabimimetic IndolesN-1 alkyl chain, C-3 acyl groupCannabinoid Receptor Agonists (e.g., JWH-018)

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. nih.gov

For a compound like 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, which contains functional groups common in neurologically active agents (e.g., serotonin (B10506) analogs), potential targets could include serotonin receptors or transporters. rsc.org Molecular docking simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like intermolecular forces.

The results would predict key interactions, such as:

Hydrogen bonds: The amine groups (both on the indole (B1671886) ring and the diethylaminoethyl side chain) can act as hydrogen bond donors or acceptors. For instance, the indole N-H group can form a hydrogen bond with amino acid residues like Threonine. researchgate.net

Hydrophobic interactions: The aromatic indole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net

π-π stacking or π-cation interactions: The indole ring's π-system can interact with aromatic residues (like Phenylalanine, Tyrosine) or positively charged residues (like Lysine, Arginine) in the receptor. mdpi.com

The output of a docking study is typically a binding energy or score (e.g., in kcal/mol), which estimates the binding affinity. A lower binding energy generally indicates a more stable ligand-receptor complex. frontiersin.orgnih.gov

Table 3: Hypothetical Docking Results for an Indole Derivative with a Serotonin Receptor

Interacting ResidueInteraction TypeDistance (Å)
Aspartic Acid 129Ionic / H-Bond~2.8
Threonine 134Hydrogen Bond~3.1
Phenylalanine 340π-π Stacking~4.5
Isoleucine 109Hydrophobic (π-alkyl)~3.9
Binding Energy -8.5 kcal/mol

Note: This table is a fictional representation of a docking result, based on known interactions of serotonin analogs with receptors, to illustrate the type of data generated. mdpi.comchemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational flexibility of a ligand and its receptor, providing a more realistic view of the binding process than static docking models. biorxiv.org

For a molecule with a flexible side chain like this compound, MD simulations are particularly valuable. mdpi.comnih.gov An MD simulation would typically start with the best-docked pose of the ligand in the receptor, solvated in a water box with ions to mimic physiological conditions.

Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can reveal:

The stability of the ligand's binding pose over time.

The conformational changes in the ligand and the protein upon binding.

The persistence of key intermolecular interactions (e.g., hydrogen bonds) identified in docking. chemrxiv.org

The role of water molecules in mediating ligand-receptor interactions.

Root Mean Square Deviation (RMSD) plots are often used to assess the stability of the complex, while Root Mean Square Fluctuation (RMSF) plots can identify flexible regions of the protein and ligand. mdpi.com Such simulations on serotonin analogs have been used to understand how different ligands can differentially activate a receptor. biorxiv.orgresearchgate.net These studies are crucial for understanding the nuanced behavior of flexible molecules within a dynamic biological environment.

Ligand-Target Stability and Residence Time Predictions

The stability of the interaction between a ligand, such as this compound, and its biological target is a critical determinant of its pharmacological effect. Beyond simple binding affinity, the duration of this interaction, known as residence time, is increasingly recognized as a key parameter for drug efficacy. Computational methods provide valuable insights into these phenomena, guiding the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Advanced molecular dynamics (MD) simulations are employed to model the dynamic nature of the ligand-receptor complex. These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the stability of the bound state. By analyzing the trajectory of the ligand within the binding pocket over time, researchers can identify key residues that are crucial for maintaining a stable complex. Furthermore, techniques like steered molecular dynamics or random acceleration molecular dynamics can be used to simulate the unbinding process, providing a qualitative understanding of the forces required to dissociate the ligand from its target.

Predicting the absolute residence time of a ligand is a more complex computational challenge. Methods such as infrequent metadynamics and weighted ensemble dynamics are being developed to estimate the kinetic off-rate (k_off), which is inversely proportional to the residence time (τ = 1/k_off). These approaches simulate the entire unbinding pathway to calculate the free energy barrier of dissociation, which is the primary determinant of how long a ligand will remain bound to its target. While computationally intensive, these predictions can differentiate between compounds that may have similar binding affinities but vastly different durations of action, a crucial aspect in drug development. For indole amine derivatives, these predictions can help in optimizing the substituents on the indole ring or the diethylaminoethyl side chain to prolong the interaction with their intended biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies for Indole Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational drug design, enabling the prediction of the biological activity of compounds based on their physicochemical properties. For indole amine derivatives, QSAR models have been instrumental in identifying the key structural features that govern their therapeutic effects.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model begins with the compilation of a dataset of indole amine derivatives with experimentally determined biological activities. These activities are often expressed as IC50 or EC50 values, which are then typically converted to a logarithmic scale (pIC50 or pEC50) to be used as the dependent variable in the model. The next step involves calculating a wide range of molecular descriptors for each compound, which serve as the independent variables. These descriptors can be categorized into several classes, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, etc.

3D descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA).

Once the descriptors are calculated, a mathematical model is generated to establish a correlation between these descriptors and the biological activity. Various statistical methods can be employed, with Partial Least Squares (PLS) regression being one of the most common, particularly for 3D-QSAR studies like CoMFA and CoMSIA.

The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated squared correlation coefficient (q²) suggests good internal predictive ability. External validation, using a separate test set of compounds, provides the most robust assessment of the model's ability to predict the activity of new, untested molecules.

For indole amine derivatives, 3D-QSAR studies have successfully generated models with significant predictive capabilities for activities such as antidepressant and antimicrobial effects. researchgate.net These models are often visualized as contour maps, which highlight the regions around the aligned molecules where specific properties (e.g., steric bulk, positive or negative electrostatic potential, hydrophobicity) are predicted to either increase or decrease biological activity. This information is invaluable for medicinal chemists in the rational design of new, more potent indole amine derivatives.

QSAR Model Type Target Activity Statistical Parameter Value
3D-QSAR (CoMSIA)MAO Inhibitory Activity0.9557
3D-QSAR (CoMSIA)MAO Inhibitory Activity0.8529
3D-QSAR (CoMFA)SERT Affinity0.625
3D-QSAR (CoMSIA)SERT Affinity0.523
3D-QSAR (CoMFA)SERT Affinityr²ncv0.967
3D-QSAR (CoMSIA)SERT Affinityr²ncv0.959

Table 1. Statistical Validation of 3D-QSAR Models for Indole Derivatives. mdpi.com

Preclinical in Vitro and in Vivo Non Clinical Research Models

Development and Validation of Biochemical and Cell-Based Assays

The preclinical evaluation of a novel chemical entity such as 1-[2-(diethylamino)ethyl]-1H-indol-5-amine necessitates the development and validation of robust biochemical and cell-based assays. These assays are fundamental to understanding the compound's mechanism of action, potency, and selectivity before advancing to in vivo models.

Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor, in a cell-free system. For an indole (B1671886) derivative, this could involve:

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor (e.g., a kinase inhibitor), assays would be developed to measure the enzyme's activity in the presence of varying concentrations of the compound. The output is typically an IC50 value, representing the concentration at which 50% of the enzyme's activity is inhibited.

Receptor Binding Assays: To determine if the compound binds to a specific receptor, radioligand binding assays are commonly employed. These assays measure the displacement of a known, radioactively labeled ligand from its receptor by the test compound, yielding a binding affinity constant (Ki).

Cell-Based Assays: These assays are conducted using living cells and provide more physiologically relevant information by preserving cellular structures and signaling pathways.

Target Engagement Assays: These confirm that the compound interacts with its intended target within a cellular environment.

Functional Assays: These measure the downstream consequences of the compound's interaction with its target. Examples include measuring changes in second messenger levels (e.g., cAMP), reporter gene activation, or pathway activation through immunoassays.

Validation of these assays is critical and involves demonstrating their accuracy, precision, specificity, and robustness to ensure that the generated data is reliable for making decisions in the drug discovery process.

Cellular Investigations of Biological Activities

Cellular assays are crucial for determining the potential therapeutic applications of a compound by assessing its effects on various cell lines. Key activities investigated for novel indole derivatives often include antiproliferative and antimicrobial effects.

Antiproliferative Effects in Cancer Cell Lines: Many indole-based compounds are investigated for their potential as anticancer agents. The antiproliferative activity is typically assessed against a panel of human cancer cell lines. For instance, studies on nortopsentin analogues, which are bis-indolyl alkaloids, have demonstrated significant antiproliferative effects. mdpi.com Similarly, various 5-substituted indole derivatives have been synthesized and evaluated for their ability to inhibit the growth of tumor cells. tandfonline.com The results from these screens are often reported as GI50 values (the concentration causing 50% growth inhibition).

Table 1: Example Antiproliferative Activity of Selected Indole Analogues Against Human Cancer Cell Lines
Compound NameCancer Cell LineReported Activity (GI50)Reference
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine derivative (3d)Leukemia (CCRF-CEM)1.20 µM mdpi.com
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine derivative (3d)Non-Small Cell Lung (HOP-92)1.63 µM mdpi.com
(E)-5-chloro-N-(4-(dimethylamino)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide (5d)Breast (MCF7)0.031 µM tandfonline.com
(E)-5-chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide (5f)Breast (MCF7)0.029 µM tandfonline.com

Antimicrobial Properties: The indole nucleus is a common scaffold in compounds with antimicrobial activity. Cellular investigations involve determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. Research on various 1H-indolylamine derivatives has demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: Example Antimicrobial Activity of 1H-Indolylamine Analogues
Compound NameMicroorganismReported Activity (MIC, µg/mL)Reference
2,3,5-trimethyl-1H-indol-6-amine trifluoroacetateStaphylococcus aureus1.95 researchgate.net
2,3,5-trimethyl-1H-indol-6-amine trifluoroacetateEscherichia coli15.62 researchgate.net
5-methoxy-1,2,3-trimethyl-1H-indol-6-amine trifluoroacetateStaphylococcus aureus0.98 researchgate.net
5-methoxy-1,2,3-trimethyl-1H-indol-6-amine trifluoroacetateCandida albicans3.9 researchgate.net

In Vitro Metabolic Stability Studies (e.g., liver microsomes)

Understanding a compound's metabolic stability is critical for predicting its in vivo pharmacokinetic behavior, such as its half-life and clearance. nuvisan.com The most common in vitro model for this assessment is an incubation with liver microsomes. mercell.comspringernature.com Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. mercell.com

The standard assay involves incubating the test compound at a set concentration (e.g., 1 µM) with liver microsomes from different species (e.g., rat, mouse, human) and a necessary cofactor, NADPH, to initiate the metabolic reactions. mercell.comresearchgate.net Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is stopped. The concentration of the remaining parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com

From the rate of disappearance of the compound, several key parameters are calculated:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize the compound, expressed as the volume of liver microsomal matrix cleared of the drug per unit time (e.g., µL/min/mg microsomal protein). bioivt.com

This data helps in ranking compounds based on their metabolic lability and provides an early indication of potential drug-drug interactions. nuvisan.com

Preclinical Pharmacokinetic and Biodistribution Studies in Animal Models

Following promising in vitro data, studies in animal models (typically rodents) are conducted to understand how the compound behaves in a whole organism.

Pharmacokinetic (PK) studies describe the journey of a drug through the body, often summarized by the acronym ADME. After administering a compound to an animal model like a rat, blood samples are collected over time to measure the drug's concentration.

Absorption: After oral administration, key parameters include the maximum plasma concentration (Cmax), the time to reach that peak (Tmax), and bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation. For example, a study on the furanocoumarin oxypeucedanin (B192039) in rats showed a mean absolute bioavailability of 10.26%, indicating poor absorption. mdpi.com

Distribution: This refers to where the compound travels in the body. The volume of distribution (Vd) is a key parameter. Tissue distribution studies involve analyzing the concentration of the compound in various organs (liver, kidney, brain, etc.) at different times after administration. nih.gov

Metabolism: Animal models help identify the major metabolites formed in vivo. For compounds with tertiary amines, like the diethylamino group in the target compound, common metabolic pathways include N-dealkylation and N-oxidation. nih.gov

Excretion: This determines how the compound and its metabolites are eliminated from the body, typically via urine or feces. The elimination half-life (t½) and total body clearance (CL) are measured.

Table 3: Example Pharmacokinetic Parameters of Structurally Unrelated Compounds in Rats Following Oral (p.o.) and Intravenous (i.v.) Administration
CompoundParameterValue (i.v. dose)Value (p.o. dose)Reference
NaringinTmax (h)-1.77 ± 2.64 frontiersin.org
t1/2 (h)< 1< 1
CL (L·h-1·kg-1)2.29 ± 0.941-
Bioavailability (F%)-44.1
Dofetilide (Male Rat)Tmax (h)-0.5 nih.gov
t1/2 (h)0.50.8
CL (L/h/kg)6.5-
Bioavailability (F%)-35

For compounds with potential activity in the central nervous system (CNS), assessing their ability to cross the blood-brain barrier (BBB) is essential. mdpi.com The BBB is a highly selective barrier that protects the brain from circulating substances. nih.gov

In Vitro Models: Cell-based models are commonly used for initial screening. These models use monolayers of brain endothelial cells grown on a semi-permeable membrane, separating an upper (blood side) and a lower (brain side) chamber. mdpi.com The test compound is added to the upper chamber, and its appearance in the lower chamber is measured over time. This provides an apparent permeability coefficient (Papp). A study on six indole alkaloids used an MDCK-pHaMDR cell monolayer model to assess BBB permeability. nih.gov Compounds with Papp values in the range of 10⁻⁵ cm/s are often considered to have good potential for BBB penetration. nih.gov

Table 4: Example Blood-Brain Barrier Permeability of Indole Alkaloids in an In Vitro MDCK-pHaMDR Cell Model
Compound NamePapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux RatioReference
Rhynchophylline4.68 ± 0.6920.31 ± 1.544.34 nih.gov
Isorhynchophylline12.35 ± 1.2513.67 ± 1.031.11 nih.gov
Corynoxeine4.72 ± 0.5318.59 ± 1.213.94 nih.gov
Isocorynoxeine10.26 ± 0.9811.23 ± 1.121.10 nih.gov

Animal Models: In vivo assessment involves administering the compound to an animal and measuring its concentration in both the brain tissue and the blood plasma at a specific time point. The brain-to-plasma concentration ratio (Kp) is then calculated. A higher Kp value suggests better penetration into the brain. For example, a study on 5-aminolevulinic acid derivatives in mice found that one ester derivative led to higher concentrations of its metabolic product in the brain compared to the parent compound, indicating its potential utility for treating brain tumors. nih.gov

Future Research Directions and Unexplored Avenues

Rational Design and Synthesis of Novel Indole (B1671886) Amine Analogues with Enhanced Selectivity or Potency

The rational design of new analogues based on the 1-[2-(diethylamino)ethyl]-1H-indol-5-amine scaffold is a primary avenue for future research. The goal is to create derivatives with improved potency, greater selectivity for their biological targets, and more favorable pharmacokinetic profiles. This approach relies on understanding the structure-activity relationships (SAR) that govern the interaction of the parent compound with its targets.

Key strategies for analogue design include:

Modification of the Indole Core: Introducing substituents at various positions of the indole ring can significantly impact binding affinity and selectivity. For instance, as seen in the development of other indole-based agents, strategic placement of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system and enhance interactions with target proteins. mdpi.com

Alteration of the Diethylaminoethyl Side Chain: The length, branching, and basicity of the N-alkyl side chain are critical determinants of pharmacological activity. Systematic variations, such as replacing the diethylamino group with other cyclic or acyclic amines, could lead to derivatives with altered target engagement and improved metabolic stability. nih.gov

Derivatization of the 5-Amine Group: The primary amine at the 5-position is a key functional group for forming hydrogen bonds or for further chemical modification. Acylation, alkylation, or sulfonylation of this group can produce a library of amides, secondary/tertiary amines, or sulfonamides, respectively. These modifications can fine-tune the compound's physicochemical properties and lead to enhanced biological activity, as demonstrated in the synthesis of other indole-based derivatives where such changes were crucial for antiproliferative effects. mdpi.com

Computational modeling and molecular docking studies can guide these synthetic efforts by predicting how structural changes will affect binding to known or putative protein targets. mdpi.com By combining computational design with targeted synthesis, researchers can efficiently explore the chemical space around the parent compound to identify analogues with superior therapeutic potential. nih.govnih.gov

Design Strategy Rationale Potential Outcome
Indole Core SubstitutionModulate electronic properties and steric interactions.Enhanced binding affinity and target selectivity.
Side Chain ModificationAlter flexibility, basicity, and lipophilicity.Improved pharmacokinetic profile and target engagement.
5-Amine DerivatizationIntroduce new interaction points (e.g., H-bond donors/acceptors).Increased potency and modulation of solubility.

Exploration of Previously Unidentified Biological Targets for Indole Amines

While indole amines are known to interact with a range of biological targets, including enzymes and receptors, a comprehensive understanding of the target profile for this compound is likely incomplete. A significant future direction is the systematic exploration of previously unidentified molecular targets.

One prominent target for many indole-based compounds is Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune suppression, particularly in the context of cancer. nih.govnih.gov The structural motifs within this compound suggest it could be investigated as a potential IDO1 inhibitor. acs.org Beyond IDO1, other potential targets could include:

Other Heme-Containing Enzymes: Due to structural similarities with IDO1, related enzymes like tryptophan 2,3-dioxygenase (TDO) or cytochrome P450s could be potential off-targets or new primary targets. acs.org

Receptors and Ion Channels: The amine side chain is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.

Enzymes in Neurotransmitter Metabolism: Indole amines have been investigated for their effects on enzymes like acetylcholinesterase, suggesting a potential role in neuromodulation. nih.gov

Modern target identification techniques, such as activity-based protein profiling (ABPP), can be employed to uncover novel binding partners directly in complex biological systems. acs.org This method uses chemically reactive probes derived from the parent compound to covalently label its protein targets, which can then be identified using mass spectrometry. acs.org Identifying new targets will not only elucidate the compound's mechanism of action but could also open up new therapeutic applications.

Application of Advanced High-Throughput Screening Methodologies

To efficiently explore the biological activities of this compound and its rationally designed analogues, advanced high-throughput screening (HTS) methodologies are essential. drugtargetreview.com HTS allows for the rapid testing of thousands of compounds against specific biological targets or in cell-based assays. drugtargetreview.com

For indole amines, several HTS approaches are particularly relevant:

Enzyme Inhibition Assays: If a target enzyme is known or suspected (e.g., IDO1), fluorescence-based or colorimetric assays can be developed to screen for inhibitory activity in a high-throughput format. researchgate.netnih.gov These assays measure the enzymatic conversion of a substrate to a detectable product and can be adapted to microplate formats for automated screening. researchgate.net

Cell-Based Phenotypic Screening: This approach involves treating cultured cells with the compounds and measuring a specific cellular response, such as inhibition of cell proliferation, induction of apoptosis, or changes in gene expression. This can identify compounds with a desired biological effect without prior knowledge of the specific molecular target.

Yeast-Based Screening: Engineered yeast strains can be used as a simple and inexpensive screening platform. For example, a yeast strain engineered to be dependent on the activity of a human enzyme (like IDO) can be used to screen for inhibitors that restore yeast growth. researchgate.net

The data generated from HTS campaigns can rapidly identify promising lead compounds from a library of analogues and provide valuable insights into structure-activity relationships.

Screening Method Principle Application for Indole Amines
Fluorescence-Based Enzyme AssayMeasures change in fluorescence upon enzyme activity.Screening for inhibitors of specific targets like IDO1 or TDO. nih.gov
Colorimetric AssayMeasures a color change resulting from an enzymatic reaction.Quantifying enzymatic activity and screening for modulators. researchgate.net
Yeast Growth Restoration AssayUses engineered yeast to link enzyme inhibition to cell survival.Identifying IDO inhibitors in large compound libraries. researchgate.net

Development of this compound as a Chemical Probe for Biological Systems

Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe—a specialized small molecule tool used to study biological systems. A good chemical probe should be potent, selective, and possess a modifiable functional group for the attachment of reporter tags without losing its biological activity.

The 5-amine group on the indole ring is an ideal handle for chemical modification. By attaching different tags, the parent compound can be converted into various types of probes:

Affinity-Based Probes: The compound can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This matrix can be used to isolate its binding partners from cell lysates, a technique known as affinity chromatography.

Photoaffinity Probes: Incorporating a photo-reactive group (e.g., a diazirine) allows for the formation of a covalent bond between the probe and its target protein upon exposure to UV light. This is a powerful tool for definitively identifying direct binding targets. acs.org

Fluorescent Probes: Attaching a fluorophore creates a probe that can be used to visualize the subcellular localization of its target through fluorescence microscopy or to quantify binding interactions using techniques like fluorescence polarization. acs.org

Developing such probes from the this compound scaffold would provide invaluable tools for cell biologists and pharmacologists to dissect the molecular mechanisms and pathways modulated by this class of compounds. unl.edu

Potential Derivatization for Radiotracer Development (focused on chemical modification and preclinical imaging potential)

Derivatizing this compound to create a radiotracer for non-invasive imaging techniques like Positron Emission Tomography (PET) represents a sophisticated and highly valuable research direction. PET imaging allows for the real-time visualization and quantification of a molecule's distribution and target engagement in living organisms.

The development of a PET radiotracer involves several key steps:

Chemical Modification: The structure of the parent compound must be modified to incorporate a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), without significantly compromising its affinity for the biological target. acs.org This could involve adding a fluoroalkyl group to the side chain or a fluorine atom to the indole ring.

Radiosynthesis: A robust and efficient method for introducing the radionuclide into the precursor molecule must be developed. These reactions need to be fast due to the short half-lives of the isotopes (¹⁸F: ~110 min; ¹¹C: ~20 min). researchgate.net

Preclinical Evaluation: The resulting radiotracer must be evaluated in animal models. researchgate.net This involves assessing its biodistribution, brain penetration (if targeting the central nervous system), metabolic stability, and specific binding to its target. nih.gov Specificity is often confirmed through blocking studies, where an excess of the non-radiolabeled compound is co-administered to displace the radiotracer from its target. researchgate.net

If a successful radiotracer is developed from this scaffold, it could be used in preclinical research to study disease models, assess the pharmacokinetics of related drugs, and potentially be translated for use in human clinical imaging. unimore.it

Q & A

Q. How can researchers optimize the synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves systematic variation of reaction parameters. For indole derivatives like this compound, key steps include:

  • Reagent selection: Use sodium acetate in acetic acid as a catalyst for cyclization, as demonstrated in indole derivative syntheses (e.g., refluxing conditions for 3-formyl-indole intermediates) .
  • Temperature control: Maintain reflux conditions (100–120°C) to facilitate ring closure while avoiding decomposition.
  • Purification techniques: Employ recrystallization from a DMF/acetic acid mixture to isolate high-purity crystals, as validated for structurally similar compounds .
  • Yield monitoring: Use HPLC or LC-MS to track intermediates and final product, ensuring minimal side reactions.

Q. What are the recommended analytical methods to confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic analysis:
    • NMR: Assign peaks for the diethylaminoethyl group (δ ~2.5–3.5 ppm for CH2 groups, δ ~1.0 ppm for CH3) and indole protons (δ ~6.5–7.5 ppm) .
    • FT-IR: Confirm N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
  • Mass spectrometry: ESI-MS in positive ion mode to verify molecular weight (e.g., m/z ~245 for [M+H]⁺).
  • X-ray crystallography: Resolve crystal structures for unambiguous confirmation, as done for analogous indole derivatives .

Advanced Research Questions

Q. How should researchers design experiments to investigate the interaction of this compound with biological targets?

Methodological Answer:

  • Target identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinity with enzymes or receptors, leveraging the diethylaminoethyl group’s membrane-penetrating properties .
  • In vitro assays:
    • Enzyme inhibition: Test activity against kinases or monoamine oxidases using fluorometric assays (e.g., Z′-factor validated protocols).
    • Cellular uptake: Employ fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .
  • Structure-activity relationship (SAR): Synthesize analogs with modified alkyl chains or indole substituents to isolate critical pharmacophores .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound?

Methodological Answer:

  • Comparative assays: Replicate conflicting studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in anti-cancer activity may arise from differences in cell culture media .
  • Meta-analysis: Aggregate data from PubChem and ECHA databases to identify trends or outliers in bioactivity profiles .
  • Mechanistic validation: Use CRISPR-edited cell lines to confirm target specificity, ruling off-target effects .

Q. How can the pharmacokinetic properties of this compound be systematically evaluated?

Methodological Answer:

  • ADME profiling:
    • Solubility: Measure logP values via shake-flask method; the diethylaminoethyl group may enhance water solubility at acidic pH .
    • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
    • Plasma protein binding: Use equilibrium dialysis to assess binding affinity (e.g., % bound to albumin) .
  • In vivo studies: Administer radiolabeled compound (³H or ¹⁴C) to track biodistribution in rodent models .

Specialized Technical Questions

Q. What computational tools are suitable for predicting the toxicological profile of this compound?

Methodological Answer:

  • QSAR models: Use tools like Toxtree or ProTox-II to estimate acute toxicity based on structural alerts (e.g., amine groups) .
  • Molecular dynamics simulations: Analyze interactions with cytochrome P450 enzymes to predict metabolic pathways and potential toxic intermediates .
  • Read-across analysis: Compare with structurally similar compounds (e.g., V-series nerve agents) for hazard classification .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via UPLC-PDA .
  • Long-term stability: Store aliquots at -20°C, 4°C, and room temperature, assessing purity monthly over 12 months .
  • Container compatibility: Test adsorption to glass vs. polypropylene vials using mass balance calculations .

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